1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
1-Methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core. The compound features a methyl group at the N1 position and a ketone group at the C2 and C4 positions. Its structure is part of a broader class of xanthine hybrids designed for multitarget pharmacological activity, particularly in neurodegenerative diseases and receptor modulation .
Properties
IUPAC Name |
1-methyl-6,7,8,9-tetrahydropurino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-13-6-5(7(15)12-9(13)16)14-4-2-3-10-8(14)11-6/h2-4H2,1H3,(H,10,11)(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXWYCNFZBGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCNC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are likely to be purinoceptors, which mediate signal transduction in response to extracellular purines. These receptors play a crucial role in various physiological processes, including proliferation, differentiation, migration, and apoptosis.
Mode of Action
This compound, like other purines, acts as an endogenous ligand that binds to and activates plasmalemmal purinoceptors. This binding and activation lead to the initiation of purinergic signalling, a form of extracellular communication.
Biochemical Pathways
The compound’s action affects the purinergic signalling pathway, which is cross-linked with other transmitter networks to coordinate numerous aspects of cell behaviour. Disruption or alteration of this pathway can contribute to various diseases, including neurodegeneration, rheumatic immune diseases, inflammation, and cancer.
Biological Activity
1-Methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological effects, including interactions with adenosine receptors and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.37 g/mol. The compound features a unique tetrahydropyrimidine ring fused to a purine structure which contributes to its biological activity.
Adenosine Receptor Interaction
Research indicates that derivatives of this compound can act as antagonists for adenosine receptors (ARs), particularly A1 and A2A subtypes. For example:
- Affinity for A1 and A2A ARs : Certain derivatives demonstrated high affinity with K_i values ranging from 94 nM to 351 nM for human receptors. Compounds like 8-(3,4-dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione were noted for their balanced activity against both receptor types .
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : The compound exhibited significant cytotoxic effects against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). For instance:
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Enzymatic Activity : It has been suggested that these compounds can inhibit enzymes such as monoamine oxidase B (MAO-B) and NADPH oxidase. This inhibition can lead to reduced oxidative stress and potentially enhance therapeutic outcomes in diseases characterized by oxidative damage .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituent Effects : Variations in substituents at positions N1 and N3 have been shown to modulate receptor affinity and cytotoxicity. For example:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In one study evaluating the efficacy of various purine derivatives against Mycobacterium tuberculosis ThyX enzyme inhibition showed that specific derivatives exhibited promising results with significant inhibition percentages .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Compound | Target | K_i (nM) | IC50 (nM) | Cell Line | Inhibition (%) |
|---|---|---|---|---|---|
| 9a | A1 AR | 116 | - | COLO201 | >76% at 200 µM |
| 10a | A2A AR | 149 | - | - | - |
| - | MAO-B | - | 508 | - | - |
Scientific Research Applications
The compound 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of pyrimido[2,1-f]purine-2,4(1H,3H)-dione . Due to the structural similarity with known antimicrobial and anticancer agents, research has been done to study its potential biological activities.
Note: It is important to note that the products available from BenchChem are specifically designed for in-vitro studies and have not been approved by the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law.
Antimicrobial Activity
Pyrimidine and purine derivatives have exhibited antimicrobial properties. Modifications at the 9-position can enhance antibacterial activity against various strains of bacteria.
Case Study 1:
A study evaluated the antimicrobial efficacy of pyrimidine derivatives and found that the minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 9-(2,4-Dimethylphenyl)-3-ethyl... | 25 | Bacillus subtilis |
Anticancer Activity
Research indicates that purine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of nucleotide metabolism and interference with DNA synthesis.
Case Study 2:
In a controlled study involving human cancer cell lines, the compound was tested for its effects on cell viability. Results showed a significant reduction in cell proliferation at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
Enzyme Inhibition
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at N3, N9, and the fused heterocyclic ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Notes:
- The target compound’s lack of bulky N3 substituents (e.g., benzyl or phenethyl) may enhance solubility compared to analogs like .
- Melting points correlate with crystallinity; bulkier N9 substituents (e.g., dihydroxyphenethyl in 20a) likely increase intermolecular interactions .
Table 2: Pharmacological Profile Comparison
Key Insights :
- Substituent Effects: N9 arylalkyl groups (e.g., dihydroxyphenethyl in 20a) enhance adenosine receptor affinity, while halogenated benzyl groups () improve MAO-B selectivity .
- Enzyme Inhibition : Larger N3 substituents (e.g., phenethyl in ) may reduce phosphodiesterase inhibition efficacy compared to smaller alkyl groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione derivatives?
- Methodological Answer : The synthesis typically involves alkylation reactions using benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, catalyzed by potassium carbonate. For example, alkylation at the N1 position is achieved by reacting the core scaffold with benzyl chloride derivatives under reflux conditions (70–80°C), followed by purification via column chromatography . Thioacetamide-mediated cyclization in acetic acid is another route to introduce heterocyclic substituents .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C) are essential for confirming molecular weight and substituent positions. For instance, 1H-NMR chemical shifts between δ 2.36 ppm (C–CH3) and δ 8.38 ppm (aromatic protons) help identify methyl and aromatic groups. X-ray crystallography (e.g., R factor = 0.040) resolves stereochemistry and crystal packing . IR spectroscopy further confirms carbonyl (ν ~1647 cm⁻¹) and amine (ν ~3321 cm⁻¹) functionalities .
Q. How can reaction yields be optimized during the synthesis of substituted derivatives?
- Methodological Answer : Yield optimization requires controlled stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and inert atmospheres (N2/Ar) to prevent side reactions. Catalytic amounts of KI or phase-transfer catalysts (e.g., TBAB) enhance reactivity in heterogeneous systems. Post-reaction workup with SCX cartridges or recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer : SAR studies involve systematic substitution at positions R1 (e.g., phenyl, trifluoromethyl) and R2 (e.g., methyl, fluoro) followed by in vitro assays (e.g., IC50 determination). Computational docking using AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases). For example, trifluoromethyl groups at R1 enhance hydrophobic interactions, as shown in pyrido[1,2-e]purine-dione derivatives with IC50 values ≤ 1 µM .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Comparative bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) minimize variability. Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) and molecular dynamics simulations (e.g., 100 ns trajectories) clarify conflicting results. For instance, para-methoxy substituents may show conflicting activity due to solvent polarity effects, requiring free-energy perturbation (FEP) calculations .
Q. What multi-component reaction (MCR) strategies are effective for synthesizing complex derivatives?
- Methodological Answer : One-pot MCRs, such as the Ugi reaction, combine amines, aldehydes, and isocyanides with the core scaffold in methanol or THF at 50–60°C. For example, 4-(4-chlorophenyl)-3,6,8-trimethyl derivatives are synthesized via sequential condensation and cyclization, achieving yields >70% with microwave-assisted heating (100 W, 120°C) .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity toward cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) evaluate logP values (<3.5 for optimal bioavailability) and Ames test outcomes. For example, methyl groups at C5 reduce hepatotoxicity risks compared to ethyl substituents .
Notes
- Avoid abbreviations; use full chemical names (e.g., "tetrahydrofuran" instead of "THF").
- For synthesis protocols, prioritize peer-reviewed methodologies from Molecules or Advanced Synthesis & Catalysis .
- Experimental details must include solvent purity (≥99.9%), inert gas purging, and NMR referencing (TMS or residual solvent peaks).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
